![molecular formula C17H18N2O B5292778 N-(2-ethylphenyl)-1-indolinecarboxamide](/img/structure/B5292778.png)
N-(2-ethylphenyl)-1-indolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)-1-indolinecarboxamide, also known as eticlopride, is a chemical compound that belongs to the class of dopamine receptor antagonists. It was first synthesized in the mid-1980s and has since been extensively studied for its potential applications in scientific research.
Mechanism of Action
Eticlopride acts as a competitive antagonist of the D2 dopamine receptor, blocking the binding of dopamine to the receptor and preventing downstream signaling. This results in a decrease in dopamine-mediated neurotransmission, which can have a range of effects depending on the specific brain region and physiological context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-ethylphenyl)-1-indolinecarboxamide are largely dependent on the specific experimental conditions and the target brain region. In general, N-(2-ethylphenyl)-1-indolinecarboxamide has been shown to modulate dopamine-mediated signaling pathways, leading to changes in behavior, cognition, and motor function.
Advantages and Limitations for Lab Experiments
Eticlopride is a highly specific and potent antagonist of the D2 dopamine receptor, making it a valuable tool for investigating the function of this receptor subtype. However, its effects can be complex and context-dependent, and it may not be suitable for all experimental paradigms. Additionally, N-(2-ethylphenyl)-1-indolinecarboxamide is relatively expensive and may not be readily available in all research settings.
Future Directions
There are several potential future directions for research on N-(2-ethylphenyl)-1-indolinecarboxamide and its applications in neuroscience. These include:
1. Investigating the role of D2 dopamine receptors in the development and progression of neurological disorders such as Parkinson's disease and schizophrenia.
2. Examining the effects of N-(2-ethylphenyl)-1-indolinecarboxamide on other neurotransmitter systems and their interactions with dopamine signaling.
3. Exploring the potential therapeutic applications of N-(2-ethylphenyl)-1-indolinecarboxamide and other dopamine receptor antagonists in the treatment of addiction and other psychiatric disorders.
4. Developing new and more selective dopamine receptor antagonists for use in research and clinical settings.
Synthesis Methods
The synthesis of N-(2-ethylphenyl)-1-indolinecarboxamide involves the reaction of 2-ethylphenylamine with 1-indole-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization to obtain a high-purity compound suitable for research purposes.
Scientific Research Applications
Eticlopride has been widely used in scientific research to study the role of dopamine receptors in various physiological and pathological processes. It is particularly useful in investigating the function of the D2 dopamine receptor subtype, which is implicated in a range of neurological disorders including Parkinson's disease, schizophrenia, and addiction.
properties
IUPAC Name |
N-(2-ethylphenyl)-2,3-dihydroindole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-2-13-7-3-5-9-15(13)18-17(20)19-12-11-14-8-4-6-10-16(14)19/h3-10H,2,11-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMDHOWSESNBQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24797168 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-ethylphenyl)-1-indolinecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.